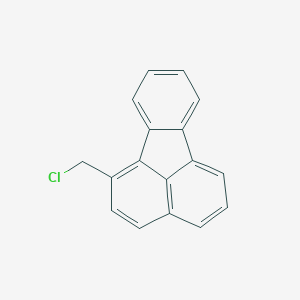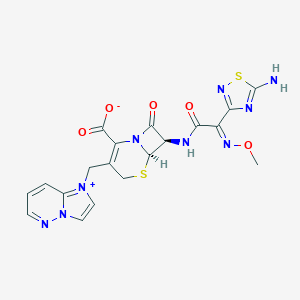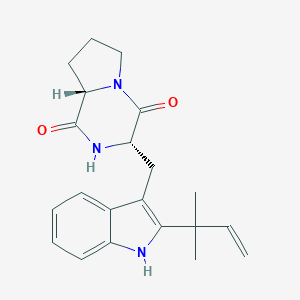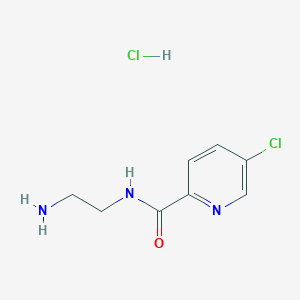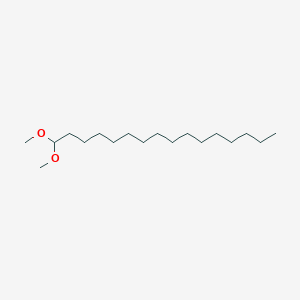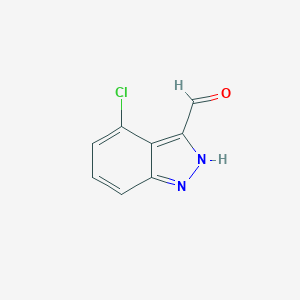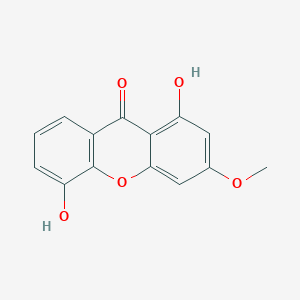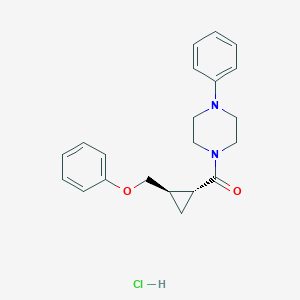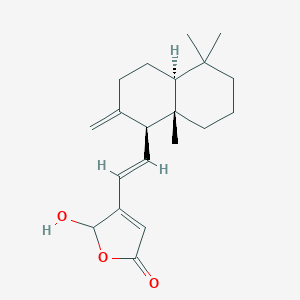
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid, commonly known as TMC-1, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TMC-1 is a fluorescent probe that can be used to detect and measure the concentration of various molecules in biological systems.
Applications De Recherche Scientifique
TMC-1 has a wide range of scientific research applications. It can be used as a fluorescent probe to detect and measure the concentration of various molecules, such as metal ions, in biological systems. TMC-1 has been used to detect the presence of zinc ions in cells and tissues, which is important for understanding the role of zinc in biological processes. TMC-1 has also been used to detect the presence of other metal ions, such as copper and iron, in biological systems.
Mécanisme D'action
TMC-1 works by binding to the target molecule and undergoing a conformational change, which results in a change in fluorescence. The change in fluorescence can be measured and used to determine the concentration of the target molecule. TMC-1 has a high binding affinity for metal ions, which makes it an effective probe for detecting metal ions in biological systems.
Effets Biochimiques Et Physiologiques
TMC-1 has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that can be used in a wide range of biological systems without causing any harm.
Avantages Et Limitations Des Expériences En Laboratoire
TMC-1 has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of target molecules. TMC-1 is also easy to use and can be incorporated into a wide range of experimental protocols. However, TMC-1 has some limitations. It is only effective for detecting certain molecules, such as metal ions, and may not be useful for detecting other types of molecules. TMC-1 also has a limited range of detection and may not be effective for detecting very high or very low concentrations of target molecules.
Orientations Futures
There are several future directions for TMC-1 research. One potential direction is to develop new fluorescent probes that are more sensitive and specific than TMC-1. Another direction is to explore the use of TMC-1 in new biological systems, such as in vivo imaging. TMC-1 could also be used to study the role of metal ions in disease processes, such as Alzheimer's disease, where there is an accumulation of metal ions in the brain. Additionally, TMC-1 could be used to study the role of metal ions in other biological processes, such as cell signaling and gene regulation.
Méthodes De Synthèse
The synthesis of TMC-1 involves the condensation of 2-naphthoic acid with 6,7-dihydro-5,5,8,8-tetramethylnaphthalene-2-carboxaldehyde in the presence of a catalyst. The resulting product is then oxidized to form TMC-1. The synthesis of TMC-1 is relatively simple and can be performed on a large scale.
Propriétés
Numéro CAS |
110952-26-6 |
|---|---|
Nom du produit |
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid |
Formule moléculaire |
C26H26O3 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H26O3/c1-25(2)11-12-26(3,4)22-15-19(9-10-21(22)25)23(27)18-7-5-17-14-20(24(28)29)8-6-16(17)13-18/h5-10,13-15H,11-12H2,1-4H3,(H,28,29) |
Clé InChI |
RWYREGSYPCNZTL-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
SMILES canonique |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



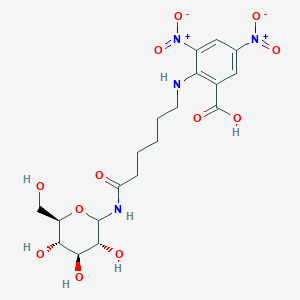
![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)
